

An In-Depth Technical Guide to 2-Ethoxyphenyl Isocyanate (CAS 5395-71-1)

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Compound of Interest

Compound Name: 2-Ethoxyphenyl isocyanate

Cat. No.: B1582515

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Introduction

2-Ethoxyphenyl isocyanate (CAS No. 5395-71-1) is an aromatic isocyanate that serves as a versatile reagent in organic synthesis. Characterized by the highly reactive isocyanate group (-N=C=O) attached to an ethoxy-substituted benzene ring, this compound is a valuable building block for creating a diverse range of molecular architectures. Its utility is particularly noted in the formation of urea and carbamate linkages, which are prevalent in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, applications, and critical safety protocols, designed to equip researchers with the knowledge for its effective and safe utilization.

Section 1: Core Chemical and Physical Properties

Understanding the fundamental properties of **2-Ethoxyphenyl isocyanate** is crucial for its proper handling, storage, and application in experimental design.

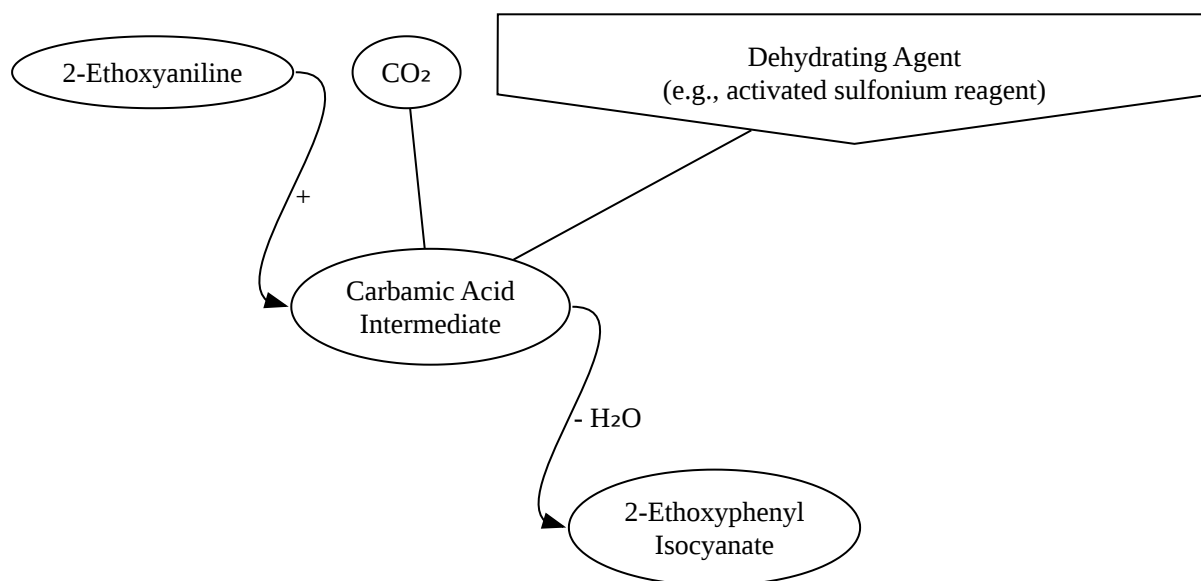
Property	Value	Source(s)
CAS Number	5395-71-1	[1]
Molecular Formula	C ₉ H ₉ NO ₂	[1]
Molecular Weight	163.17 g/mol	[1]
Appearance	Clear colorless to pale yellow liquid	[2]
Boiling Point	119-121 °C at 22 mmHg	[1]
Density	1.105 g/mL at 25 °C	[1]
Refractive Index (n _{20/D})	1.5250-1.5300	[1][2]
Flash Point	102 °C (215.6 °F) - closed cup	[1]
Solubility	Reacts with water. Soluble in many organic solvents (e.g., DCM, toluene).	General chemical knowledge

Section 2: Synthesis and Reactivity

Synthesis Pathways

Isocyanates are primarily synthesized via phosgenation of the corresponding primary amine. Non-phosgene routes, developed to avoid the extreme toxicity of phosgene, are also employed, often involving the thermal decomposition of carbamates or rearrangements of acyl azides (Curtius rearrangement).[3][4]

A general, non-phosgene laboratory approach for synthesizing aryl isocyanates involves the dehydration of a carbamic acid intermediate, which can be formed from the corresponding amine and carbon dioxide.[5][6]

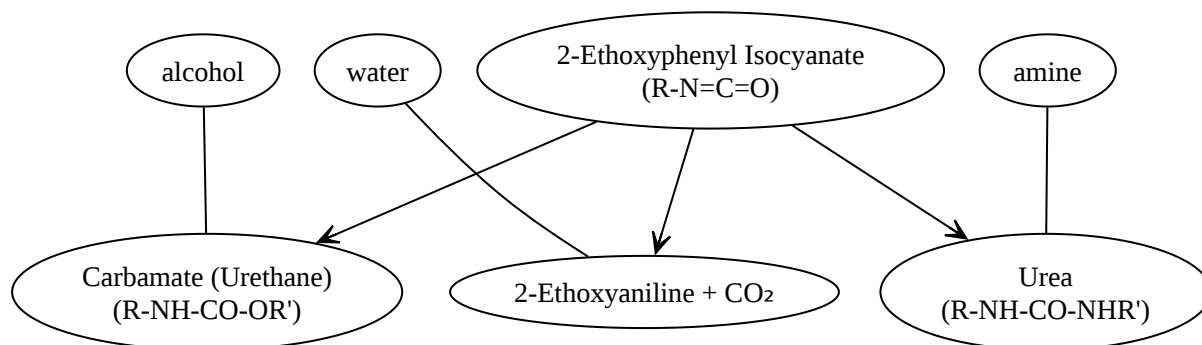


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Core Reactivity: The Isocyanate Functional Group

The carbon atom in the isocyanate group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its synthetic utility.^[7]

- Reaction with Alcohols: Forms urethane (carbamate) linkages. This reaction is fundamental to the production of polyurethanes when diols or polyols are used.^[8]
- Reaction with Amines: Forms urea linkages. This reaction is typically very rapid and is a common strategy for linking molecular fragments in medicinal chemistry.^{[8][9]}
- Reaction with Water: Reacts with water to form an unstable carbamic acid, which then decomposes to yield the corresponding primary amine (2-ethoxyaniline) and carbon dioxide gas.^{[8][10]} This reactivity necessitates handling under anhydrous conditions to prevent degradation of the reagent.



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This chemoselectivity allows **2-ethoxyphenyl isocyanate** to be used as a versatile reagent for linking molecules. For instance, its analog, 2-methoxyphenyl isocyanate, has been effectively used as a protecting group for amines, forming a stable urea linkage that can be cleaved under specific conditions to regenerate the free amine.[11]

Section 3: Applications in Research and Development

While specific pharmaceutical applications of **2-ethoxyphenyl isocyanate** are not broadly published, its role as a synthetic intermediate is clear from its reactivity profile and the importance of its derivatives. Aryl ureas and carbamates are prominent scaffolds in drug discovery.

Synthesis of Biologically Active Urea Derivatives

Aryl isocyanates are key reagents in the synthesis of diaryl urea derivatives, a class of compounds known to possess potent biological activities, including kinase inhibition.[12] For example, the multi-kinase inhibitor drug Sorafenib is a diaryl urea. The synthesis involves the straightforward reaction of an aryl amine with an aryl isocyanate.

Experimental Protocol: General Synthesis of an N,N'-Disubstituted Urea This protocol is adapted from the synthesis of urea derivatives using the analogous 2-methoxyphenyl isocyanate.[9]

- **Dissolution:** Dissolve the desired primary or secondary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Isocyanate:** To the stirred solution, add **2-ethoxyphenyl isocyanate** (1.0 equivalent) dropwise at room temperature.
- **Reaction Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC). These reactions are often rapid, completing within 10 minutes to a few hours.
- **Work-up:** Upon completion, if a precipitate has formed, filter the solid product. If the product is soluble, the reaction mixture can be washed with a mild aqueous base (e.g., 5% NaHCO₃) to remove any unreacted starting material or byproducts.
- **Isolation:** Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude urea derivative.
- **Purification:** If necessary, purify the product by recrystallization or column chromatography.

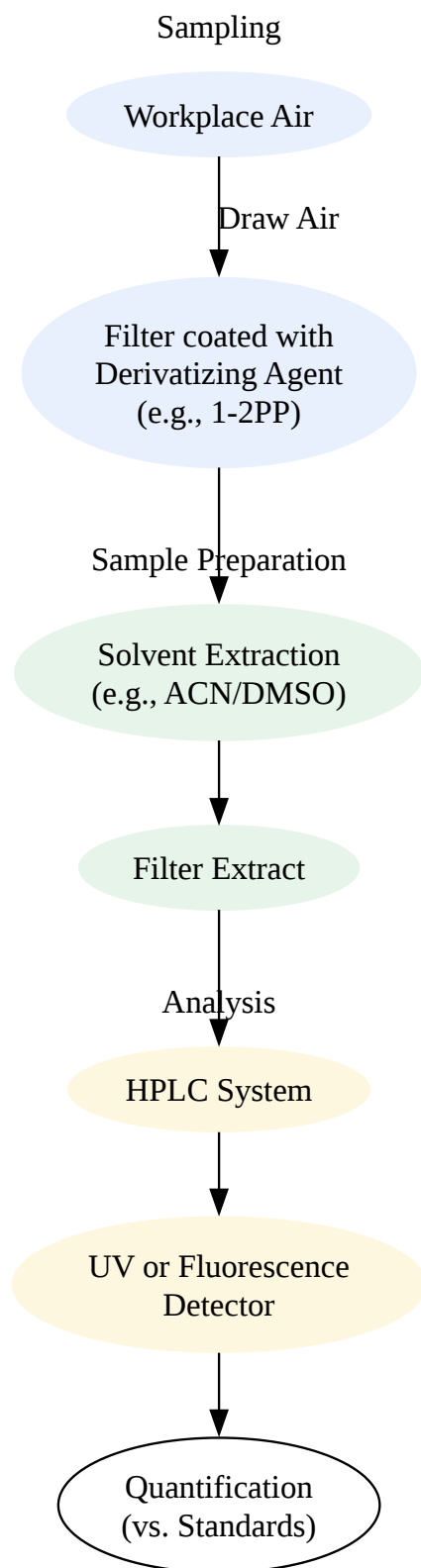
Section 4: Analytical Methodologies

Accurate quantification of isocyanates is critical for both reaction monitoring and occupational safety assessment due to their high reactivity and toxicity. The analysis typically involves derivatization to form a stable product, which is then analyzed by chromatography.

HPLC-Based Quantification of Airborne Isocyanates

A common and robust method for analyzing airborne isocyanates involves derivatization with an amine-containing reagent, followed by High-Performance Liquid Chromatography (HPLC) analysis.^{[13][14]} Reagents like 1-(2-methoxyphenyl)piperazine (MOPP) or 1-(2-pyridyl)piperazine (1-2PP) react with the isocyanate to form a stable urea derivative that can be readily detected.^{[13][15]}

Workflow: Air Sampling and HPLC Analysis



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Experimental Protocol: Derivatization and HPLC Analysis (Conceptual) This protocol is based on established OSHA and NIOSH methods for isocyanates.[15]

- **Sample Collection:** Draw a known volume of air through a glass fiber filter coated with 1-(2-pyridyl)piperazine (1-2PP).
- **Extraction:** Extract the filter with 3 mL of 90/10 (v/v) acetonitrile/dimethyl sulfoxide (ACN/DMSO).
- **Sample Preparation:** Allow the sample to equilibrate for at least 1 hour. Filter the solution using a 0.2-µm PTFE syringe filter into an autosampler vial.
- **Standard Preparation:** Prepare calibration standards of the **2-ethoxyphenyl isocyanate-1-2PP** derivative in the extraction solvent.
- **HPLC Analysis:** Analyze the samples and standards using a reverse-phase HPLC system (e.g., C18 column) with a suitable mobile phase (e.g., buffered acetonitrile/water gradient) and a fluorescence or UV detector.
- **Quantification:** Quantify the analyte by comparing the peak area from the sample to the calibration curve generated from the standards.

GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, typically after derivatization to a more volatile and thermally stable compound.[16] This method provides high sensitivity and specificity, allowing for simultaneous determination of various residual isocyanates and their corresponding amine degradation products.

Section 5: Safety, Handling, and Toxicology

WARNING: 2-Ethoxyphenyl isocyanate is a hazardous substance. Strict adherence to safety protocols is mandatory.

Hazard Summary

Hazard Class	Category	Statement
Acute Toxicity (Oral, Dermal, Inhalation)	Category 4	H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation.[1]
Serious Eye Damage/Irritation	Category 2	H319: Causes serious eye irritation.[1]
Respiratory Sensitization	Category 1	H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]
Specific Target Organ Toxicity (Single Exposure)	Category 3	H335: May cause respiratory irritation.[1]

Toxicology Profile

The primary toxicological concern with isocyanates is respiratory sensitization.[17] Inhalation can lead to occupational asthma, a chronic condition that can be triggered by subsequent exposures to even minute concentrations. The isocyanate group can react with biological macromolecules, such as proteins, acting as a hapten to trigger an immune response.[18] Direct contact can cause severe irritation to the skin, eyes, and mucous membranes. It is classified as a lachrymator (a substance that causes tearing).

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Always handle **2-ethoxyphenyl isocyanate** in a well-ventilated chemical fume hood. Processes should be enclosed wherever possible. Ensure that an eyewash station and safety shower are immediately accessible.
- Personal Protective Equipment:
 - Gloves: Wear appropriate chemical-resistant gloves (e.g., butyl rubber, laminate film). Inspect gloves for integrity before use.
 - Eye Protection: Chemical safety goggles and a full-face shield are required.

- Skin Protection: A lab coat and additional protective clothing (e.g., apron, sleeves) should be worn to prevent skin contact.
- Respiratory Protection: If there is a risk of exceeding exposure limits or in case of spills, a NIOSH-approved respirator with an organic vapor cartridge (e.g., type ABEK) is necessary.^[1]

Storage and Incompatibility

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Store under an inert atmosphere (e.g., nitrogen) to prevent reaction with atmospheric moisture.
- Incompatibility: **2-Ethoxyphenyl isocyanate** is incompatible with:
 - Water
 - Alcohols
 - Amines
 - Strong acids and bases
 - Strong oxidizing agents

Contact with these materials can cause vigorous, exothermic reactions.

Spill and Emergency Procedures

- Spill: Evacuate the area. Wear full PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the material into a suitable container for disposal. Do not seal the container tightly, as the reaction with moisture can generate CO₂ gas, leading to pressure buildup.
- First Aid:
 - Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

- Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

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